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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(N-methylformamido)acetate, also known as N-formyl sarcosine methyl ester, is a
derivative of the naturally occurring amino acid sarcosine. This guide provides a
comprehensive overview of its chemical and physical properties, a detailed experimental
protocol for its synthesis, and an exploration of its potential applications in research and drug
development. While specific spectral data for this compound is not readily available in public
databases, this guide infers potential characteristics based on related compounds and general
chemical principles.

Chemical Identity and Physical Properties

Methyl 2-(N-methylformamido)acetate is a derivative of sarcosine (N-methylglycine) where
the amino group is formylated. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers for Methyl 2-(N-methylformamido)acetate
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Identifier

Value

Chemical Name

Methyl 2-(N-methylformamido)acetate

N-formyl sarcosine methyl ester, Methyl N-

Synonyms formyl-N-methylglycinate, Glycine, N-formyl-N-
methyl-, methyl ester

CAS Number 68892-06-8[1]

Molecular Formula CsHoNO3[1]

Molecular Weight 131.13 g/mol

Canonical SMILES CN(C(=0)C)C(=0)OC

InChl Key

YPHUWLXQOBCRNQ-UHFFFAOYSA-N[2]

A summary of the known physical properties of Methyl 2-(N-methylformamido)acetate is

provided in Table 2.

Table 2: Physical Properties of Methyl 2-(N-methylformamido)acetate

Property Value Source
Appearance Liquid [2]

Boiling Point 246.9 °C at 760 mmHg LookChem
Density 1.1 g/cm3 LookChem
Flash Point 103.1°C LookChem
Storage Temperature 2-8 °C LookChem

Purity

Typically available at 295.0% [2]

Synthesis

The synthesis of Methyl 2-(N-methylformamido)acetate can be achieved through the N-

formylation of sarcosine methyl ester. A common and effective method involves the use of

acetic formic anhydride as the formylating agent.
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Synthesis Workflow

Caption: Synthetic route to Methyl 2-(N-methylformamido)acetate.

Experimental Protocol: N-Formylation of Sarcosine
Methyl Ester

This protocol is adapted from general procedures for the N-formylation of amino acid esters
using acetic formic anhydride.

Materials:

e Sarcosine methyl ester hydrochloride

o Triethylamine (EtsN)

e Acetic anhydride

e Formic acid (85%)

e Toluene (anhydrous)

o Ethyl acetate (EtOAC)

e Hexane

o Saturated agueous sodium bicarbonate (NaHCO3s) solution
e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography
Procedure:

o Preparation of Acetic Formic Anhydride (in situ): In a round-bottom flask equipped with a
magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool acetic
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anhydride to 0 °C. Slowly add formic acid dropwise while maintaining the temperature at 0
°C. Stir the mixture at this temperature for 2 hours.

o Preparation of Sarcosine Methyl Ester (Free Base): In a separate flask, dissolve sarcosine
methyl ester hydrochloride in a minimal amount of water and cool to 0 °C. Add triethylamine
dropwise until the pH of the solution is basic (approximately pH 9-10). Extract the free base
into ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure to obtain the free sarcosine methyl ester.

e N-Formylation Reaction: Dissolve the freshly prepared sarcosine methyl ester in anhydrous
toluene. Cool the solution to 0 °C. Slowly add the pre-formed acetic formic anhydride
solution to the sarcosine methyl ester solution. Allow the reaction mixture to warm to room
temperature and stir for 4-9 hours. The progress of the reaction can be monitored by Thin
Layer Chromatography (TLC).[3]

» Work-up and Purification: Upon completion of the reaction, quench the reaction by slowly
adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and
wash it sequentially with saturated agueous sodium bicarbonate solution and brine. Dry the
organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product. Purify the crude product by silica gel column
chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure
Methyl 2-(N-methylformamido)acetate.

Spectral Data

While experimental spectra for Methyl 2-(N-methylformamido)acetate are not readily
available in public databases, the expected spectral characteristics can be predicted based on
its structure and data from similar compounds.

Table 3: Predicted Spectral Data for Methyl 2-(N-methylformamido)acetate
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Technique Predicted Key Signals/Bands

Due to the presence of rotamers around the N-
C(O) bond, signals may appear as pairs.
Expected signals include: a singlet for the N-
1H NMR methyl protons (~2.9-3.1 ppm), a singlet for the
methylene protons (~4.0-4.2 ppm), a singlet for
the ester methyl protons (~3.7 ppm), and a
singlet for the formyl proton (~8.0-8.2 ppm).

Expected signals include: the ester carbonyl
carbon (~170 ppm), the formyl carbonyl carbon
~163 ppm), the ester methoxy carbon (~52

15C NMR (=163 ppm) y (
ppm), the methylene carbon (~50 ppm), and the
N-methyl carbon (~35 ppm). Due to rotamers,

some peaks may be doubled.

Strong C=0 stretching vibrations for the ester

and amide groups are expected in the range of
FT-IR (cm™1) 1650-1750 cm~1, C-N stretching and C-H

bending and stretching vibrations will also be

present.

The molecular ion peak (M*) would be expected
at m/z = 131. Common fragmentation patterns
Mass Spec (El) for esters and amides would likely be observed,
including the loss of the methoxy group (-OCHs,
m/z = 31) and the formyl group (-CHO, m/z =

29).

Reactivity and Potential Applications

Methyl 2-(N-methylformamido)acetate possesses two key reactive sites: the ester group and
the formamide moiety. This dual functionality makes it a potentially versatile building block in
organic synthesis.

Reactivity Profile
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The reactivity of Methyl 2-(N-methylformamido)acetate can be inferred from the known
chemistry of esters and N,N-disubstituted amides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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